2-bromo-5-(2,2,2-trifluoroethyl)phenol
Description
2-Bromo-5-(2,2,2-trifluoroethyl)phenol (CAS: 1889119-14-5) is a halogenated phenolic compound with the molecular formula C₈H₆BrF₃O and a molar mass of 255.03 g/mol . Structurally, it features a hydroxyl group at the para position (C1), a bromine atom at the ortho position (C2), and a 2,2,2-trifluoroethyl (-CH₂CF₃) group at the meta position (C5) on the benzene ring (Figure 1).
The trifluoroethyl group confers strong electron-withdrawing effects, enhancing the acidity of the phenolic hydroxyl group (pKa ~8–9, estimated) compared to non-fluorinated analogs. The bromine atom contributes to electrophilic substitution reactivity and may act as a leaving group in nucleophilic reactions. This compound’s lipophilicity (logP ~2.5–3.0, predicted) makes it suitable for applications in medicinal chemistry and materials science, particularly as a building block for bioactive molecules .
Properties
CAS No. |
1889119-14-5 |
|---|---|
Molecular Formula |
C8H6BrF3O |
Molecular Weight |
255 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-(2,2,2-trifluoroethyl)phenol typically involves the bromination of 5-(2,2,2-trifluoroethyl)phenol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-(2,2,2-trifluoroethyl)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base or a transition metal catalyst.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution: Products include various substituted phenols depending on the nucleophile used.
Oxidation: Products include quinones or other oxidized phenolic compounds.
Reduction: Products include dehalogenated phenols or reduced derivatives.
Scientific Research Applications
2-bromo-5-(2,2,2-trifluoroethyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-bromo-5-(2,2,2-trifluoroethyl)phenol involves its interaction with specific molecular targets. The bromine and trifluoroethyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The phenol group can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .
Comparison with Similar Compounds
Electronic and Steric Effects
- Trifluoroethyl (-CH₂CF₃) vs. Trifluoromethyl (-CF₃): The trifluoroethyl group in the target compound provides moderate electron-withdrawing effects compared to the stronger -CF₃ group in analogs like 2-bromo-5-(trifluoromethyl)phenol. However, the ethyl chain increases lipophilicity (logP +0.5–1.0 vs.
- Substituent Positioning: In 4-bromo-2-(trifluoromethyl)phenol, the proximity of -CF₃ (C2) to -OH (C1) significantly lowers pKa (~7.5) compared to the target compound (pKa ~8–9). This enhances solubility in polar solvents but reduces bioavailability .
Reactivity and Functionalization
- Bromine Reactivity: The ortho-bromine in the target compound facilitates Suzuki coupling or nucleophilic aromatic substitution, similar to 5-bromo-2-(trifluoromethyl)phenol. However, steric hindrance from the trifluoroethyl group may slow reaction kinetics compared to -CF₃ analogs .
- Amino vs. Hydroxyl Groups: 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone (CAS: 1233967-22-0) lacks a hydroxyl group but contains an -NH₂ moiety, enabling hydrogen bonding with biological targets. This contrasts with the target compound’s -OH, which may participate in stronger acidic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
